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molecular formula C10H12O4 B017224 3-Hydroxy-4-methoxybenzenepropanoic acid CAS No. 1135-15-5

3-Hydroxy-4-methoxybenzenepropanoic acid

Cat. No. B017224
M. Wt: 196.2 g/mol
InChI Key: ZVIJTQFTLXXGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572809B2

Procedure details

A solution of 3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid in methanesulfonic acid (10 ml) was heated at 90° C. for 10 minutes under microwave irradiation. The mixture was poured into ice (300 g) and stirred for 1 hour. The precipitate was collected and dried to give 5-Hydroxy-6-methoxy-indan-1-one (2 g). LC-MS: m/e 179 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]>CS(O)(=O)=O>[OH:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[O:8][CH3:9])[C:12](=[O:14])[CH2:11][CH2:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1OC)CCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C2CCC(C2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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